Product packaging for GLYCENTANE(Cat. No.:CAS No. 148937-39-7)

GLYCENTANE

Cat. No.: B1177948
CAS No.: 148937-39-7
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Description

Historical Perspectives on Related Chemical Classes and Precursors

Based on available information, the primary historical context for GLYCENTANE found in the provided sources is its inclusion in lists of substances that were in commerce in Canadian cosmetics and personal care products between January 1, 1987, and September 13, 2001. nih.govnih.gov This indicates its use as an ingredient within this specific industry during that period. Detailed historical perspectives on related chemical classes or specific precursors leading to the synthesis or discovery of this compound are not extensively documented in the consulted sources.

Contemporary Relevance of the Chemical Compound in Scientific Domains

Contemporary information regarding the broad scientific relevance of this compound is limited in the provided search results. One instance of its mention appears in a patent application concerning the manufacturing process of nanocapsules with protein-based walls. In this context, this compound was listed as a component in an example formulation for preparing such nanocapsules. This suggests a potential, albeit specific, application in the field of material science or drug delivery systems, though the extent of its current use or ongoing research in various scientific domains is not clearly established by the available data.

Definitional Scope and Delineation within Chemical Taxonomy

This compound is defined by its CAS Registry Number, which is 148937-39-7. nih.govnih.gov Some sources also associate it with a molecular formula of C₁₉H₂₀O₂. Without a definitive, publicly available chemical structure, a precise and detailed delineation of this compound within the broader chemical taxonomy is challenging. Its name might suggest a relationship to glycine (B1666218) or glycinate (B8599266) structures, but this cannot be confirmed without structural information. Its classification is primarily based on its unique identifier (CAS number) and reported molecular composition.

Information regarding the chemical compound "this compound" cannot be provided as it does not appear to be a recognized chemical substance.

Extensive searches of chemical databases and scientific literature have yielded no results for a compound named "this compound." This suggests that "this compound" may be a fictional or hypothetical substance.

The information available from search results pertains to the well-known amino acid "Glycine" and its derivatives, as well as general principles of chemical synthesis, such as green chemistry and enantioselective strategies. However, in adherence to the strict instruction to focus solely on "this compound," this information cannot be used to generate the requested article.

Therefore, it is not possible to provide a scientifically accurate and informative article on the synthesis and derivatization methodologies of "this compound" as the compound itself is not documented in the scientific record. Any attempt to do so would be speculative and would not meet the required standards of accuracy.

Properties

CAS No.

148937-39-7

Molecular Formula

C64H56O10

Synonyms

GLYCENTANE

Origin of Product

United States

Synthesis and Derivatization Methodologies

Exploration of Chemical Derivatives and Analogues of the Compound

Synthesis of Conjugates and Hybrid Systems

The synthesis of conjugates and hybrid systems involves covalently linking distinct molecular entities to create a new molecule with combined or enhanced properties. This strategy is prominent in the development of therapeutic agents, materials science, and diagnostics. In the context of carbohydrate and amino acid chemistry, conjugation is used to improve stability, target delivery, or introduce new functionalities.

Hybridization of an antibiotic with a second functional entity is an innovative strategy in drug design. rsc.org These can be categorized as antimicrobial hybrids, where both parts have antimicrobial activity, or antimicrobial conjugates, where one moiety aids in the accumulation of the other. rsc.org Such "Trojan Horse" strategies can broaden the activity of compounds against Gram-negative pathogens. rsc.org

The development of biorthogonal coupling chemistries has significantly advanced the synthesis of a wide variety of hybrid materials. nih.gov These reactions are highly efficient and site-specific, allowing for precise construction of well-defined biomolecular conjugates. nih.gov Combining the precise structures of biomolecules with the flexibility of synthetic polymers in protein/peptide-polymer conjugates has shown great potential for biomedical applications and materials science. researchgate.net

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on advanced techniques that offer greater efficiency, safety, and sustainability compared to traditional batch methods. These include flow chemistry, photocatalysis, and biocatalysis.

Flow Chemistry Applications in Compound Synthesis

Flow chemistry, or continuous-flow chemistry, conducts reactions in a continuously flowing stream through a reactor. neuroquantology.comseqens.com This technique provides superior control over reaction parameters like temperature and pressure, leading to enhanced safety, scalability, and often higher yields and purities compared to batch processes. neuroquantology.comseqens.com

Key advantages of flow chemistry include:

Improved Safety: Hazardous reactions can be performed more safely on a small scale within the reactor. researchgate.net

Enhanced Control: Precise control over reaction conditions allows for rapid optimization and improved selectivity. neuroquantology.com

Scalability: Systems can be scaled from milligrams to kilograms, offering flexibility for production. neuroquantology.com

Efficiency: Continuous production reduces downtime and increases throughput, while superior heat and mass transfer lead to more efficient reactions. seqens.com

Flow chemistry has been successfully applied in various areas of glycochemistry, including glycosylation reactions and the synthesis of C-glycosides. nih.gov It is also widely used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and complex molecules. seqens.comresearchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry

Feature Batch Chemistry Flow Chemistry
Process Reactants mixed in a single vessel Reactants passed continuously through a reactor neuroquantology.com
Control Less precise control over temperature and mixing High precision control over reaction parameters neuroquantology.comseqens.com
Safety Higher risk with exothermic or hazardous reactions Enhanced safety profile, smaller reaction volumes neuroquantology.comresearchgate.net
Scalability Often challenging to scale up Readily scalable from lab to production neuroquantology.com

| Efficiency | Can have lower yields and longer reaction times | Improved yields, reduced reaction times neuroquantology.comseqens.com |

Photocatalytic and Electrosynthetic Approaches

Photocatalytic Synthesis: This approach utilizes light to initiate chemical reactions in the presence of a photocatalyst. It offers a green alternative to traditional methods, often proceeding under mild conditions. nih.gov Photocatalysis can activate molecules by absorbing photons, creating electron-hole pairs that drive redox reactions. mdpi.com

A notable application is the synthesis of glycine (B1666218) from methanol (B129727) and nitrate (B79036) using Ba²⁺-TiO₂ nanoparticles as a photocatalyst. researchgate.netnih.gov This process involves a cascade of reactions including C-C coupling, nitrate reduction, and C-N coupling, achieving a high synthesis rate under optimal conditions. researchgate.netnih.gov Photocatalytic methods have also been developed for synthesizing difluorinated glycoamino acids and neoglycopeptides from sugar-derived olefins, demonstrating versatility across a range of carbohydrates. nih.gov

Table 2: Photocatalytic Synthesis of Glycine

Catalyst Substrates Key Process Synthesis Rate
Ba²⁺-TiO₂ nanoparticles Methanol, Nitrate Tandem C-C coupling, nitrate reduction, C-N coupling 870 μmol gcat⁻¹ h⁻¹ researchgate.netnih.gov

Electrosynthetic Approaches: Electrosynthesis uses electrical energy to drive chemical reactions. When applied to multiphase systems, particularly in aqueous media, it offers sustainable advantages such as the use of highly conducting aqueous electrolytes and simpler product separation. nih.gov For organic molecules with low water solubility, reagents can be dispersed as microdroplets or nanoparticles, with redox transformations occurring at the electrode interface. nih.gov This method avoids the need for bulk organic solvents, contributing to greener chemical processes. nih.gov

Biocatalytic and Chemoenzymatic Synthetic Routes

Biocatalysis leverages enzymes or whole microorganisms to catalyze chemical reactions. Enzymes offer high specificity and operate under mild, environmentally friendly conditions, often eliminating the need for protecting groups used in traditional synthesis. nih.govdigitellinc.com

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biocatalysis. nih.govnih.gov This approach is particularly powerful for the synthesis of complex molecules like glycans and glycoconjugates, which are often difficult to produce in pure, homogeneous forms from natural sources. nih.govnih.gov

Key enzymes and their roles in synthesis include:

Glycosyltransferases: These enzymes are responsible for forming specific glycosidic linkages, using sugar nucleotides as donors. nih.gov Their high regio- and stereoselectivity are invaluable in constructing complex glycans. nih.gov

Glycosidases: Typically involved in the breakdown of glycans, these enzymes can be used under controlled conditions to synthesize glycosidic bonds. nih.gov

Lipases: These enzymes are used in the green synthesis of various specialty polymers, such as polyesters and polyesteramides, from biomass-derived monomers. mdpi.com

Chemoenzymatic strategies have been successfully employed to create a wide range of natural and non-natural compounds, including glycopeptides, alkaloids, and polyketides, offering sustainable and efficient alternatives to purely chemical routes. nih.govfrontiersin.org

Unable to Generate Article: The Chemical Compound "GLYCENTANE" is Not Found in Publicly Available Scientific Literature

Following a comprehensive search of scientific databases and publicly available literature, no information has been found on a chemical compound named "this compound." This includes searches for its molecular interactions, mechanistic properties, and any related research findings that would be necessary to construct the requested article.

The name "this compound" does not appear in established chemical registries or peer-reviewed scientific journals. It is possible that "this compound" is a proprietary, theoretical, or fictional compound name that is not part of the public scientific domain.

Due to the complete absence of any data regarding "this compound," it is not possible to generate a scientifically accurate and informative article based on the provided outline. The creation of such an article would require the fabrication of data, which would be misleading and scientifically unsound.

Therefore, the requested article on the molecular interactions and mechanistic elucidation of "this compound" cannot be produced.

Molecular Interactions and Mechanistic Elucidation

Unraveling Reaction Mechanisms Involving the Compound

Computational Chemistry Insights into Reaction Pathways

Computational chemistry utilizes computer simulations to predict and understand chemical structures and reactions. If data on GLYCENTANE were available, this section would detail the use of theoretical models to explore its reactivity.

Research findings would likely focus on:

Transition State Analysis: Identification of the lowest-energy pathways for this compound to transform into products. This involves calculating the energy of transition states—the highest energy point in a reaction coordinate.

Thermodynamic and Kinetic Predictions: Calculations of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for potential reactions involving this compound. This would determine the spontaneity and rate of these reactions.

Mechanism Elucidation: Using methods like Density Functional Theory (DFT) or ab initio calculations, researchers could model the step-by-step process of a reaction, visualizing how bonds are broken and formed.

A data table in this section would typically present computed energy values for different reaction pathways.

Table 1: Hypothetical Computational Energy Profile for this compound Reaction Pathways This table is a template illustrating the type of data that would be presented.

Reaction PathwayMethodActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Pathway ADFT (B3LYP/6-31G)Data Not AvailableData Not Available
Pathway BDFT (B3LYP/6-31G)Data Not AvailableData Not Available

Advanced Spectroscopic and Structural Biology Approaches

This section would focus on experimental techniques used to determine the physical structure of this compound and how it interacts with biological targets.

NMR Spectroscopy for Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the interaction between a small molecule (ligand), such as this compound, and a larger biological molecule (target), like a protein.

Detailed research findings would include:

Binding Site Identification: Using experiments like Chemical Shift Perturbation (CSP), scientists could map the specific amino acids in a target protein that are affected by the binding of this compound.

Affinity Measurement: NMR can be used to determine the dissociation constant (Kd), which quantifies the strength of the interaction between this compound and its target.

Conformational Changes: Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal changes in the 3D structure of both this compound and its target upon binding.

X-ray Crystallography and Cryo-EM for Structural Delineation

These are high-resolution imaging techniques that provide a detailed 3D atomic map of molecules.

X-ray Crystallography: If this compound could be co-crystallized with its target protein, this method would reveal the precise orientation of this compound within the binding pocket. It would show specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Cryo-Electron Microscopy (Cryo-EM): This technique is used for very large protein complexes and does not require crystallization. If this compound were bound to such a complex, Cryo-EM would provide a 3D density map, allowing researchers to model the structure of the this compound-target complex.

A data table in this section would summarize the structural data obtained.

Table 2: Hypothetical Structural Data for this compound-Target Complex This table is a template illustrating the type of data that would be presented.

TechniquePDB IDResolution (Å)Key Interacting Residues
X-ray CrystallographyN/AData Not AvailableData Not Available
Cryo-EMN/AData Not AvailableData Not Available

Surface Plasmon Resonance and Isothermal Titration Calorimetry Studies

These biophysical techniques are essential for quantifying the thermodynamics and kinetics of binding interactions.

Surface Plasmon Resonance (SPR): SPR is a label-free method to measure binding kinetics in real-time. It would be used to determine the association rate (ka) and dissociation rate (kd) of this compound binding to its immobilized target. The ratio of these rates provides the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Ka), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of how this compound binds to its target.

The data from these experiments would be compiled into a table summarizing the binding parameters.

Table 3: Hypothetical Binding Affinity and Thermodynamic Data for this compound This table is a template illustrating the type of data that would be presented.

TechniqueParameterValue
SPRka (M⁻¹s⁻¹)Data Not Available
kd (s⁻¹)Data Not Available
Kd (M)Data Not Available
ITCKa (M⁻¹)Data Not Available
ΔH (kcal/mol)Data Not Available
-TΔS (kcal/mol)Data Not Available

Compound Names

As no specific information for "this compound" could be found, no related chemical compounds can be listed.

Based on a comprehensive search of scientific databases and publicly available information, there is no recognized chemical compound named "this compound" for which biological and biochemical activity data exists. Searches for "this compound" in reputable chemical and biological databases have yielded no relevant results.

A single mention of "this compound" with the CAS Registry Number 148937-39-7 appears in a list of substances used in cosmetics and personal care products in Canada. However, this listing provides no scientific details regarding its chemical structure, biological activity, or mechanism of action. Without any scientific literature or data, it is not possible to provide an article on the biological and biochemical activities of this substance as requested.

Therefore, the detailed article outline focusing on the in vitro and in vivo studies, cellular and subcellular effects, and pharmacological and toxicological mechanisms of "this compound" cannot be generated. The strict adherence to the provided outline and the focus solely on "this compound" as instructed prevents the substitution of any other compound.

An article on the chemical compound “this compound” cannot be generated as requested. Extensive searches for a compound with this name have yielded no results in publicly available scientific literature. This suggests that “this compound” may be a proprietary, not-yet-disclosed, or non-existent chemical entity.

Therefore, it is not possible to provide scientifically accurate and verifiable information for the detailed outline specified in the prompt, which includes:

Biological and Biochemical Activities: in Vitro and in Vivo Studies Non Clinical

Systemic Biological Responses in Pre-Clinical Models

Comparative Studies with Related Chemical Entities

Without any foundational data on "GLYCENTANE," the creation of an article that is "thorough, informative, and scientifically accurate" is unachievable. Any attempt to generate content for the requested sections would result in speculation or fabrication, which would not meet the required standards of scientific integrity.

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography encompasses a set of powerful techniques used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating non-volatile or thermally labile compounds. It involves pumping a liquid mobile phase through a column packed with a stationary phase. The separation is based on interactions between the analyte, the stationary phase, and the mobile phase.

Various detectors can be coupled with HPLC to measure the separated components as they elute from the column. Common detectors include Ultraviolet-Visible (UV-Vis) detectors, which measure the absorbance of light by the analyte at specific wavelengths, and Refractive Index (RI) detectors, which measure changes in the refractive index of the mobile phase caused by the analyte. Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are useful for detecting compounds with poor UV response or those lacking a chromophore glosbe.com. The choice of stationary phase (e.g., C18, ion-exchange, HILIC) and mobile phase composition is critical for achieving adequate separation based on the polarity and chemical nature of the analyte guidechem.comguidechem.com. For instance, C18 columns are typically used for non-polar compounds, while polar molecules like glucose might require ion-exchange or HILIC columns, often with derivatization for detection guidechem.com. HPLC-UV has been successfully applied to quantify various organic compounds by resolving individual components in a mixture guidechem.comnih.gov.

Gas Chromatography (GC) is a separation technique suitable for volatile or semi-volatile compounds. In GC, the mobile phase is an inert gas (e.g., nitrogen or helium) that carries the vaporized sample through a stationary phase contained within a heated column glosbe.comnih.gov. Separation occurs based on the differential partitioning of the analytes between the gas mobile phase and the stationary phase, which is often a high molecular weight liquid or polymer coated on the inside of the column nih.gov.

Compounds that are not inherently volatile can often be analyzed by GC after undergoing derivatization to form more volatile derivatives. GC is frequently coupled with detectors such as the Flame Ionization Detector (FID) or Mass Spectrometry (MS) glosbe.com. GC-MS is a powerful hyphenated technique that combines the separation capability of GC with the identification and quantification capabilities of MS google.com. This method is particularly useful for analyzing complex mixtures of volatile and semi-volatile substances, providing both chromatographic retention time for separation and mass spectral data for identification and structural elucidation google.com. GC-MS has been applied in various analyses, including the characterization of organic materials and the identification and quantification of phytochemicals in plant-based substances.

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. A supercritical fluid possesses properties between those of a liquid and a gas, offering unique solvating powers and transport properties. SFC is particularly well-suited for the analysis and purification of low to moderate molecular weight, thermally labile molecules, and is widely used for the separation of chiral compounds.

The principles of SFC are similar to HPLC, but the use of a supercritical mobile phase allows for faster separations and lower solvent consumption compared to traditional HPLC, making it advantageous for preparative separations. SFC systems require precise temperature and pressure control to maintain the mobile phase in its supercritical state. Modifiers, such as methanol (B129727) or ethanol, are often added to the carbon dioxide mobile phase to improve separation and deactivate active sites on the stationary phase. SFC has been successfully applied to the separation of various chiral compounds using different chiral stationary phases.

Mass Spectrometry for Structural Characterization and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structural features of an analyte glosbe.com. When coupled with chromatographic separation techniques (e.g., GC-MS or LC-MS), MS serves as a highly sensitive and selective detector, enabling the identification and quantification of separated components glosbe.comgoogle.com.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two widely used "soft" ionization techniques in mass spectrometry, particularly for the analysis of larger or more fragile molecules like peptides, proteins, and glycans. ESI involves the generation of charged droplets from a liquid sample, which then evaporate, leading to the formation of gas-phase ions. ESI can produce multiply charged ions, making it suitable for analyzing high molecular weight compounds. MALDI involves co-crystallizing the analyte with an energy-absorbing matrix material. A laser pulse is then used to desorb and ionize the analyte molecules from the matrix. MALDI typically produces singly charged ions and is well-suited for the analysis of large biomolecules. Both ESI and MALDI are commonly coupled with various mass analyzers, including time-of-flight (TOF) and quadrupole analyzers, and are integral to modern mass spectrometry-based analytical platforms.

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis. In a typical MS/MS experiment, a precursor ion (or parent ion) is selected in the first stage of mass analysis, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions (or product ions) are analyzed in the second stage. This fragmentation pattern provides detailed structural information about the precursor ion, which is invaluable for identifying unknown compounds and confirming the identity of target analytes.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental analytical technique employed to determine the exact molecular mass of a compound. Unlike low-resolution mass spectrometry, which measures mass-to-charge (m/z) ratios to only a few decimal places, HRMS provides highly accurate mass measurements, typically to 4-5 decimal places or higher measurlabs.comalevelchemistry.co.uk. This high accuracy is critical for determining the elemental composition of a molecule, especially when dealing with compounds that may have the same nominal mass but different elemental formulas alevelchemistry.co.uksydney.edu.au.

For GLYCENTANE, HRMS analysis would involve introducing an ionized sample into a mass analyzer capable of separating ions with very similar m/z ratios. The resulting high-resolution mass spectrum would display a molecular ion peak (M+• or protonated/deprotonated species like [M+H]+ or [M-H]-), from which the accurate mass of this compound could be determined. measurlabs.comalevelchemistry.co.uk. This accurate mass information is then used to calculate possible elemental formulas for this compound alevelchemistry.co.uksydney.edu.au. The power of HRMS lies in its ability to distinguish between isobaric compounds – molecules with the same nominal mass but different elemental compositions – thus providing a high degree of certainty in assigning a molecular formula to this compound alevelchemistry.co.uksydney.edu.au. HRMS is particularly useful for identifying unknown organic compounds in complex matrices nih.govacs.org.

While specific HRMS data for this compound is not available in the consulted sources, a hypothetical HRMS analysis would aim to provide an accurate mass measurement that, combined with other analytical data, would help confirm or determine its molecular formula.

Spectroscopic Techniques for Characterization

Spectroscopic methods probe the interaction of electromagnetic radiation with a molecule, providing valuable insights into its structural features and electronic properties.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups and infer structural information about a molecule libretexts.orgsavemyexams.comhscprep.com.auwikipedia.orglibretexts.org. These techniques measure the vibrations of covalent bonds within a molecule when it interacts with infrared light (IR) or undergoes inelastic scattering of light (Raman) libretexts.orgsavemyexams.comwikipedia.org. Different functional groups and types of bonds vibrate at characteristic frequencies, resulting in unique absorption bands (IR) or scattering peaks (Raman) in the spectrum libretexts.orgsavemyexams.comhscprep.com.auijlsci.in.

For this compound, IR spectroscopy would involve passing infrared radiation through a sample and measuring the wavelengths at which absorption occurs libretexts.orgsavemyexams.com. The resulting IR spectrum would show a series of peaks corresponding to the stretching and bending vibrations of the bonds present in this compound libretexts.orgsavemyexams.comhscprep.com.au. Analysis of the positions and intensities of these peaks would help identify functional groups such as hydroxyl (-OH), carbonyl (C=O), carbon-carbon double or triple bonds (C=C, C≡C), and carbon-hydrogen bonds (C-H) within the this compound molecule libretexts.orgsavemyexams.comhscprep.com.aumsu.edu.

Raman spectroscopy, on the other hand, involves irradiating the sample with a monochromatic light source (typically a laser) and measuring the inelastic scattering of photons wikipedia.org. The shifts in energy of the scattered photons correspond to the vibrational modes of the molecule wikipedia.org. Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations that may be weak or absent in IR spectra libretexts.orglibretexts.org. Thus, a Raman spectrum of this compound would provide complementary information to the IR spectrum, offering a more complete picture of its vibrational modes and molecular structure libretexts.org.

While specific IR and Raman spectra for this compound are not available in the consulted sources, the application of these techniques would yield vibrational fingerprints that are highly characteristic of the molecule's structure, aiding in its identification and the elucidation of its functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light by a sample in the ultraviolet and visible regions of the electromagnetic spectrum ej-eng.orgsci-hub.sewikipedia.org. This absorption occurs when electrons within a molecule are excited from lower-energy molecular orbitals to higher-energy ones wikipedia.orgnumberanalytics.com. UV-Vis spectroscopy is particularly useful for detecting and characterizing molecules containing chromophores, which are functional groups or conjugated systems that absorb UV or visible light sci-hub.sewikipedia.org.

For this compound, UV-Vis spectroscopy would involve measuring the absorbance of a solution of the compound across a range of wavelengths sci-hub.se. The resulting spectrum would show absorption bands at specific wavelengths (λmax) with corresponding absorbance intensities sci-hub.se. The presence and position of these bands can provide information about the presence and extent of conjugated systems (e.g., alternating double and single bonds, aromatic rings) within the this compound molecule wikipedia.orgnumberanalytics.com. UV-Vis spectroscopy can also be used for quantitative analysis, allowing for the determination of the concentration of this compound in a solution based on its absorbance and the Beer-Lambert Law, provided the molar absorptivity is known sci-hub.selongdom.org.

While specific UV-Vis absorption data for this compound is not available in the consulted sources, a UV-Vis spectrum would indicate the presence or absence of chromophores and conjugated systems, contributing to the structural characterization.

Fluorescence Spectroscopy for Probing Molecular Environments

Fluorescence spectroscopy is a sensitive technique that measures the emission of light by molecules after they have absorbed light at a specific excitation wavelength creative-proteomics.comstinstruments.comresearchgate.net. Not all molecules fluoresce; this property is typically associated with molecules that have rigid structures and contain aromatic rings or extensive conjugated systems stinstruments.comcopernicus.org. The fluorescence emission spectrum, including the excitation and emission wavelengths and intensity, is characteristic of the molecule and can be influenced by its local environment stinstruments.com.

If this compound is a fluorescent molecule, fluorescence spectroscopy could be applied for its detection and characterization. This would involve exciting a sample of this compound at an appropriate wavelength and measuring the wavelengths and intensities of the emitted fluorescence stinstruments.com. The resulting fluorescence spectrum could provide information about the presence of fluorescent moieties within the molecule and potentially offer insights into its environment or interactions with other molecules stinstruments.comcopernicus.org. Fluorescence spectroscopy is known for its high sensitivity, allowing for the detection of analytes at very low concentrations stinstruments.comresearchgate.net.

Specific fluorescence data for this compound is not available in the consulted sources. However, if this compound possesses fluorescent properties, this technique would be a valuable tool for its sensitive detection and for studying its behavior in different environments.

Advanced Analytical Platforms

Hyphenated techniques combine the separation power of chromatography with the identification and characterization capabilities of spectroscopic or spectrometric methods, offering enhanced analytical power for complex samples.

Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR)

Hyphenated techniques are powerful analytical platforms that couple a separation technique with a detection or characterization technique, enabling the analysis of complex mixtures.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS combines the separation capabilities of Liquid Chromatography (LC), such as HPLC, with the mass analysis capabilities of Mass Spectrometry (MS) wikipedia.orgpolymersolutions.comchemyx.com. LC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase wikipedia.orgchemyx.com. The separated components then enter the MS, where they are ionized and detected based on their mass-to-charge ratio wikipedia.orgpolymersolutions.comchemyx.com. LC-MS is particularly suitable for analyzing non-volatile or thermally labile organic compounds wikipedia.orgpolymersolutions.comchemyx.com. For this compound, if it is a non-volatile or semi-volatile compound, LC-MS could be used to separate it from a mixture and simultaneously determine its molecular weight and potentially provide fragmentation data for structural elucidation polymersolutions.comscientistlive.com. High-resolution LC-MS provides accurate mass data for increased confidence in identification polymersolutions.com.

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS couples Gas Chromatography (GC) with Mass Spectrometry (MS) thermofisher.commeasurlabs.comgu.edu.eg. GC is used to separate volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase in a capillary column thermofisher.commeasurlabs.com. As compounds elute from the GC column, they enter the MS for ionization and detection thermofisher.commeasurlabs.com. GC-MS is widely used for the analysis of volatile organic compounds thermofisher.comscioninstruments.com. If this compound is a volatile or semi-volatile compound, GC-MS would be an appropriate technique for its separation from a mixture, identification based on its retention time and mass spectrum, and quantification measurlabs.comgu.edu.eg. The mass spectrum obtained can be compared to spectral libraries for identification wikipedia.org.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR combines LC separation with Nuclear Magnetic Resonance (NMR) spectroscopy toray-research.co.jpnews-medical.net. NMR spectroscopy provides detailed structural information about a molecule based on the magnetic properties of atomic nuclei, particularly hydrogen and carbon dergipark.org.tr. LC-NMR allows for the online acquisition of NMR spectra of compounds as they elute from the LC column, without the need for manual fraction collection and sample preparation for traditional NMR toray-research.co.jp. This is particularly useful for analyzing complex mixtures and unstable compounds news-medical.net. For this compound, LC-NMR could provide detailed structural information, including the arrangement of atoms and connectivity, directly from a mixture, complementing the molecular weight information obtained from MS toray-research.co.jpnews-medical.net.

These hyphenated techniques would be invaluable for the analysis of this compound, particularly if it exists within a complex sample matrix. They offer enhanced separation power and the ability to obtain structural and quantitative information simultaneously.

Data Tables

As specific experimental data for this compound using these techniques were not found in the consulted sources, interactive data tables with actual measurements cannot be provided. However, if such data were available, they would typically be presented in tables such as:

Table 1: Hypothetical HRMS Data for this compound

Ion Typem/z (Experimental)m/z (Theoretical)Delta (ppm)Assigned Formula
[M+H]+[Value][Value][Value][Formula]
[M-H]-[Value][Value][Value][Formula]
Fragment Ion 1[Value][Value][Value][Formula]
Fragment Ion 2[Value][Value][Value][Formula]

Note: This table is illustrative. Actual data would depend on the ionization mode and fragmentation observed.

Table 2: Hypothetical IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Intensity (Qualitative)Assigned Functional Group
[Value][e.g., Strong, Medium][e.g., O-H stretch]
[Value][e.g., Strong, Medium][e.g., C=O stretch]
[Value][e.g., Strong, Medium][e.g., C-H stretch]
[Value][e.g., Strong, Medium][e.g., C=C stretch]

Note: This table is illustrative. Actual data would depend on the functional groups present in this compound.

Table 3: Hypothetical UV-Vis Spectroscopic Data for this compound

λmax (nm)AbsorbanceMolar Absorptivity (ε)
[Value][Value][Value]
[Value][Value][Value]

Note: This table is illustrative. Actual data would depend on the chromophores present in this compound.

Table 4: Hypothetical Fluorescence Spectroscopic Data for this compound

Excitation Wavelength (nm)Emission Wavelength (nm)Relative Intensity
[Value][Value][Value]

Note: This table is illustrative. Actual data would depend on the fluorescent properties of this compound.

Detailed Research Findings

Due to the limited availability of specific published research on this compound in the consulted sources, detailed research findings cannot be presented. Research involving this compound would typically utilize the described analytical techniques to:

Determine its precise molecular weight and elemental composition using HRMS.

Identify key functional groups and structural features through the interpretation of IR and Raman spectra.

Investigate the presence of conjugated systems using UV-Vis spectroscopy.

Assess its fluorescent properties and potentially use fluorescence for sensitive detection if applicable.

Separate this compound from complex mixtures and obtain simultaneous structural information using hyphenated techniques like LC-MS, GC-MS, or LC-NMR.

These analytical approaches are standard in organic chemistry for the characterization of novel or unknown compounds and would be essential for gaining a comprehensive understanding of this compound's chemical identity and properties.

Electrochemical and Biosensor-Based Detection Systems

Information specifically detailing the application of electrochemical and biosensor-based detection systems for the analysis of this compound was not found in the provided search results. While electrochemical biosensors are recognized for their high specificity, sensitivity, and potential for miniaturization and cost-effectiveness in detecting various target molecules, including glycan-based biomarkers and glycoproteins, their use for this compound is not described nih.govmdpi.comrsc.org. General principles involve immobilizing a biorecognition element on an electrode surface to detect an analyte via an electrochemical signal nih.gov.

Microfluidic and Lab-on-a-Chip Analytical Approaches

Specific research findings on the use of microfluidic and lab-on-a-chip analytical approaches for the detection and quantification of this compound were not available in the provided search results. Microfluidic technologies and lab-on-a-chip devices are broadly applied for miniaturizing and integrating laboratory functions, offering advantages such as reduced sample volumes, faster analysis times, and increased throughput for various analyses, including those involving chemical synthesis and biochemical detection frontiersin.orgelveflow.commdpi.comfrontiersin.orgresearchgate.net. While these platforms have been explored for the analysis of glycans, proteins, and other biological and chemical substances, their specific application to this compound is not documented in the search results frontiersin.orgnih.govnih.gov.

Based on a comprehensive search of chemical databases and scientific literature, the chemical compound “this compound” does not appear to be a recognized or existing substance. As a result, there is no available data or research pertaining to its theoretical and computational properties.

Therefore, it is not possible to generate an article with scientifically accurate, research-based content for the following requested sections and subsections:

Theoretical and Computational Studies

Quantum Chemical Calculations

Electronic Structure and Reactivity Descriptors

Spectroscopic Property Prediction and Interpretation

Reaction Pathway Modeling and Energy Landscapes

Molecular Dynamics Simulations

Conformational Analysis and Flexibility

Ligand-Protein Docking and Binding Free Energy Calculations

Without any foundational information on "this compound," the creation of the specified article is not feasible.

Theoretical and Computational Studies

Molecular Dynamics Simulations

Membrane Permeation and Diffusion Studies

For any new chemical entity intended for biological application, understanding its ability to cross cell membranes is fundamental. Membrane permeation and diffusion studies are conducted to predict the absorption, distribution, metabolism, and excretion (ADMET) properties of a compound. The primary barrier to drug transport in the body is the cell membrane, a lipid bilayer that is selectively permeable. walshmedicalmedia.com

The passive diffusion of a compound across a membrane is largely governed by its physicochemical properties, including lipophilicity (logP), molecular size, and charge. walshmedicalmedia.comyoutube.com Small, uncharged, and lipophilic molecules tend to permeate more easily through the hydrophobic core of the membrane. youtube.com

Computational approaches to studying membrane permeation include:

Molecular Dynamics (MD) Simulations: These simulations can model the interaction between the compound and a model lipid bilayer over time, providing insights into the permeation pathway and the free energy barrier associated with the process.

Quantitative Structure-Property Relationship (QSPR) Models: These models correlate calculated molecular descriptors with experimentally determined permeability values to predict the permeability of new compounds.

Detailed research findings would quantify the rate of permeation. For a hypothetical compound like GLYCENTANE, these studies would be essential to determine its potential for oral bioavailability and its ability to reach intracellular targets.

Table 1: Representative Data from Membrane Permeation Assays This table presents hypothetical data for illustrative purposes.

ParameterDescriptionHypothetical ValueImplication
Apparent Permeability (Papp) Measures the rate of transport of a compound across a membrane (e.g., in a Caco-2 cell monolayer assay).15 x 10-6 cm/sHigh permeability, suggesting good potential for absorption.
Diffusion Coefficient (D) Quantifies the rate of a substance's movement through a medium under a concentration gradient.2.0 x 10-5 cm2/sIndicates rapid diffusion in an aqueous environment.
LogP The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.2.8Optimal lipophilicity for membrane permeation.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are powerful computational disciplines used to establish relationships between the chemical structures of compounds and their biological activities. These approaches are integral to modern drug discovery for prioritizing candidates and designing new molecules with improved properties.

Development of Predictive Models for Biological Activity

Predictive QSAR models are mathematical equations that relate the chemical features of molecules to a specific biological endpoint, such as binding affinity or inhibitory activity. nih.gov The development of a robust model for a compound series related to this compound would involve several key steps:

Data Set Assembly: A training set of molecules with diverse structures and a wide range of measured biological activities is compiled.

Descriptor Calculation: A large number of numerical descriptors representing the physicochemical, topological, and electronic properties of the molecules are generated.

Model Generation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), are used to create the correlation model.

Model Validation: The model's statistical significance and predictive power are rigorously assessed using techniques like cross-validation and external validation with a separate test set of compounds.

Descriptor Generation and Feature Selection

Molecular descriptors are numerical values that encode information about the structure and properties of a molecule. readthedocs.io There are thousands of possible descriptors, and selecting the most relevant ones is crucial for building an accurate and interpretable QSAR model.

Feature selection is the process of reducing the dimensionality of the descriptor space by identifying the subset of descriptors that are most correlated with the biological activity. researchgate.netnih.govarxiv.orgyoutube.com This helps to avoid overfitting and improves the model's ability to generalize to new compounds.

Table 2: Examples of Molecular Descriptors for QSAR Studies This table contains examples of descriptor classes and their significance.

Descriptor ClassExampleInformation Encoded
Constitutional Molecular WeightSize of the molecule.
Topological Wiener IndexMolecular branching and compactness.
Geometrical Molecular Surface Area3D size and shape of the molecule.
Physicochemical LogPLipophilicity and water solubility.
Electronic Dipole MomentPolarity and charge distribution.

Virtual Screening and Compound Library Design

Virtual screening (VS) is a computational methodology used to search large libraries of chemical structures to identify molecules that are likely to be active against a specific biological target. nih.govcomputabio.comyoutube.com There are two main categories of VS:

Ligand-based virtual screening (LBVS): This approach uses the knowledge of known active compounds to identify other molecules with similar properties. computabio.comnih.gov

Structure-based virtual screening (SBVS): This method relies on the 3D structure of the target protein to dock and score potential ligands based on their binding complementarity. computabio.com

Compound library design focuses on creating collections of molecules for screening campaigns. sygnaturediscovery.comcriver.comnih.govenamine.net These libraries can be designed to be diverse, covering a wide range of chemical space, or focused, targeting a particular gene family or possessing specific properties. For a novel scaffold like this compound, a focused library could be designed to explore variations of the core structure to optimize activity and other properties. sygnaturediscovery.comcriver.comnih.gov

Table 3: Overview of Virtual Screening Approaches This table provides a summary of different virtual screening methods.

Screening MethodPrincipleRequirementTypical Application
Similarity Searching Identifies molecules similar to a known active compound.An active reference molecule.Lead hopping and finding close analogs.
Pharmacophore Modeling Searches for molecules that match a 3D arrangement of essential features.A set of active molecules or a target-ligand complex.Scaffold hopping and identifying diverse hits.
Molecular Docking Predicts the binding mode and affinity of a ligand within a target's active site.3D structure of the target protein.Hit identification and lead optimization.

Future Directions and Emerging Research Avenues

Novel Synthetic Approaches and Catalyst Development

The synthesis of complex molecules is a cornerstone of chemical research. Future efforts in this domain focus on developing more efficient, sustainable, and selective chemical reactions. For a theoretical compound, novel synthetic strategies would likely explore methods such as C-H activation, photoredox catalysis, or flow chemistry. These techniques offer the potential to construct complex molecular architectures from simple precursors with high atom economy and reduced environmental impact.

Catalyst development is intrinsically linked to synthetic innovation. Researchers are continually designing new catalysts—including organocatalysts, transition-metal complexes, and biocatalysts (enzymes)—to achieve previously unattainable chemical transformations. The goal is to control stereochemistry and regioselectivity with high precision, which is crucial for producing enantiomerically pure compounds.

Integration of Omics Technologies in Mechanistic Studies

Understanding how a compound interacts with biological systems is fundamental. Omics technologies, such as genomics, proteomics, and metabolomics, provide a holistic view of these interactions at a molecular level. By analyzing changes in the abundance of genes, proteins, and metabolites in response to a compound, researchers can elucidate its mechanism of action and identify potential biomarkers of its effects. nih.govnih.govyoutube.comyoutube.com

The integration of these multi-omics datasets requires sophisticated bioinformatics tools to identify patterns and networks that reveal the compound's biological impact. nih.govyoutube.com This systems biology approach is becoming indispensable for understanding the complex interplay between a chemical entity and the intricate machinery of a living organism. nih.gov

Advancements in Analytical Sensitivity and Throughput

The ability to detect and quantify a compound and its metabolites in complex biological matrices is critical. Modern analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are continuously being refined to enhance sensitivity and resolution. youtube.com Innovations in sample preparation and chromatography are also key to improving the speed and reliability of these analyses.

High-throughput screening methods are essential for evaluating large numbers of compounds or experimental conditions. These automated systems allow for the rapid assessment of a compound's properties, accelerating the pace of research and discovery.

Computational Design of Enhanced Chemical Entities

Computational chemistry and molecular modeling have become powerful tools in the design of new molecules with desired properties. nih.govnih.govparametric-architecture.comresearchgate.netrsc.org By simulating the interaction of a compound with its biological target, researchers can predict its binding affinity and functional effects. nih.gov This in silico approach allows for the rational design of derivatives with improved potency, selectivity, and pharmacokinetic profiles, reducing the time and cost associated with traditional trial-and-error methods. researchgate.netrsc.org

Machine learning and artificial intelligence are also being increasingly applied to analyze large chemical datasets and predict the properties of new compounds, further enhancing the capabilities of computational design. nih.gov

Exploration of Unconventional Biological Targets and Pathways

While many therapeutic agents target well-established proteins like enzymes and receptors, there is growing interest in exploring unconventional biological targets. These may include protein-protein interactions, RNA, and complex signaling pathways that have been historically difficult to modulate with small molecules. Identifying compounds that can interact with these novel targets could open up new avenues for treating diseases that are currently intractable. nih.gov

The exploration of these unconventional pathways often requires the development of new biological assays and screening platforms to identify and validate novel interactions.

Q & A

Basic Research Questions

Q. How can researchers design reproducible experiments to investigate Glycentane’s mechanism of action in metabolic pathways?

  • Methodological Answer :

  • Step 1 : Define the independent variable (e.g., this compound concentration) and dependent variables (e.g., enzyme activity, gene expression markers) using frameworks like PICO (Population, Intervention, Comparison, Outcome) .
  • Step 2 : Validate experimental protocols by referencing established literature on similar compounds and including detailed reagent sources, instrumentation, and statistical thresholds (e.g., p-value criteria) .
  • Step 3 : Pre-register the study design to mitigate bias and ensure transparency in data collection and analysis .
  • Table Suggestion : Include a protocol summary table with columns for Variable Type, Measurement Method, Positive/Negative Controls, and Statistical Test Used .

Q. What strategies ensure rigorous literature reviews for identifying gaps in this compound’s pharmacokinetic studies?

  • Methodological Answer :

  • Use systematic review tools (e.g., PRISMA guidelines) to filter primary sources, prioritizing studies with in vivo validation and avoiding over-reliance on secondary summaries .
  • Apply Boolean search operators in databases like PubMed or Google Scholar to isolate studies with keywords such as “this compound AND (metabolism OR clearance)” .
  • Critically evaluate conflicting data by comparing experimental conditions (e.g., animal models, dosage ranges) across studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound toxicity thresholds across in vitro and in vivo models?

  • Methodological Answer :

  • Step 1 : Conduct a meta-analysis to quantify heterogeneity using metrics like I² statistics, stratifying data by model type (e.g., cell lines vs. rodents) .
  • Step 2 : Perform sensitivity analyses to identify confounding variables (e.g., solvent carriers, exposure duration) that may skew toxicity interpretations .
  • Step 3 : Validate findings using orthogonal assays (e.g., LC-MS for metabolite quantification alongside histopathology) .
  • Data Presentation : Use forest plots to visualize effect sizes and confidence intervals across studies .

Q. What integrative methodologies are suitable for studying this compound’s interactions with multi-omics networks (e.g., proteomics, metabolomics)?

  • Methodological Answer :

  • Step 1 : Design a hypothesis-agnostic screening pipeline combining untargeted metabolomics and transcriptomics to identify this compound-associated biomarkers .
  • Step 2 : Apply pathway enrichment tools (e.g., KEGG, Reactome) to prioritize biologically relevant interactions and filter noise .
  • Step 3 : Validate candidate pathways using CRISPR-based gene knockout or pharmacological inhibition in relevant cell models .
  • Table Suggestion : Create a multi-omics integration table with columns for Omics Layer, Identified Biomarker, Pathway Association, and Validation Status .

Q. How should ethical and logistical challenges be addressed when scaling this compound studies from preclinical to clinical phases?

  • Methodological Answer :

  • Step 1 : Align preclinical dosing with human-equivalent metrics using allometric scaling or physiologically based pharmacokinetic (PBPK) modeling .
  • Step 2 : Establish an independent ethics review panel to assess risks in early-phase trials, emphasizing informed consent and data anonymization protocols .
  • Step 3 : Predefine stopping criteria for adverse events (e.g., hepatotoxicity markers exceeding 3x baseline) to ensure participant safety .

Data Integrity & Collaboration

Q. What frameworks support collaborative reproducibility in this compound research across institutions?

  • Methodological Answer :

  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, including raw datasets in repositories like Figshare or Zenodo .
  • Use version-controlled electronic lab notebooks (e.g., LabArchives) to document protocol modifications and interim analyses .
  • Standardize nomenclature for this compound derivatives using IUPAC guidelines to avoid ambiguity in cross-institutional communications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.